4-Hydroxy-5,5-dimethylhexanoic acid

Description

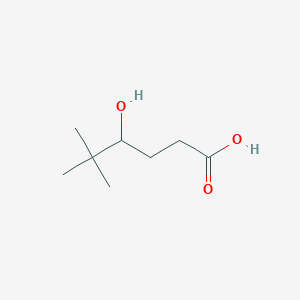

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-hydroxy-5,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)6(9)4-5-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

FVWZWJFENZDATQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Contextual Relevance of 4 Hydroxy 5,5 Dimethylhexanoic Acid and Its Analogs

Identification as a Constituent of Marine Natural Products

The presence of 4-Hydroxy-5,5-dimethylhexanoic acid and its related structures is most prominently documented in the context of complex peptides and polyketides synthesized by marine invertebrates and their symbiotic microorganisms. These unusual fatty acid derivatives are often incorporated into larger molecular architectures, contributing to their structural diversity and biological activity.

Role as an Unusual Amino Acid Residue within Cyclodepsipeptides

Cyclodepsipeptides, a class of cyclic peptides containing at least one ester bond in addition to amide bonds, are a rich source of unconventional amino acid residues. Analogs of 4-Hydroxy-5,5-dimethylhexanoic acid have been identified as key components of several potent cyclodepsipeptides isolated from marine sponges.

Notably, the anti-HIV cyclodepsipeptide homophymine A , isolated from the sponge Homophymia sp., incorporates a (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) residue. acs.org This unprecedented amino acid is a crucial element of its complex structure, which consists of 11 amino acid residues and an amide-linked polyketide moiety. acs.org

Similarly, pipecolidepsins A and B , cytotoxic cyclodepsipeptides from the Madagascan sponge Homophymia lamellosa, also feature the AHDMHA residue. acs.orgnih.gov Specifically, pipecolidepsin A contains a D-allo-(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid residue at a critical branching point in its structure. nih.gov The presence of this and other unusual residues contributes to the significant biological activities of these marine natural products. acs.org

| Cyclodepsipeptide | Source Organism | Incorporated Analog of 4-Hydroxy-5,5-dimethylhexanoic Acid |

| Homophymine A | Homophymia sp. (sponge) | (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) |

| Pipecolidepsin A | Homophymia lamellosa (sponge) | D-allo-(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) |

| Pipecolidepsin B | Homophymia lamellosa (sponge) | 2-amino-3-hydroxy-4,5-dimethylhexanoic acid |

Integration into Lipopeptide and Polyketide Architectures

For instance, homophymine A possesses a terminal 3-hydroxy-2,4,6-trimethyloctanoic acid (HTMOA) moiety, which is of polyketide origin. acs.org This structure is a homolog of the 3-hydroxy-2,4,6-trimethylheptanoic acid (HTMHA) found in other marine depsipeptides like callipeltin A and neamphamide A. acs.org Pipecolidepsins A and B also contain a terminal 3-hydroxy-2,4,6-trimethylheptanoic acid residue. acs.orgnih.gov While not direct examples of 4-Hydroxy-5,5-dimethylhexanoic acid incorporation, these findings highlight the prevalence of similar branched, hydroxylated fatty acids in marine natural products.

Furthermore, cyanobacteria are known to produce lipopeptides containing a variety of unique fatty acid components, including neo fatty acids with gem-dimethyl groups, such as 5,5-dimethyl-2-oxohexanoic acid found in polytheonamides. mdpi.com This suggests a broader capacity for marine microorganisms to synthesize and incorporate such unusual building blocks.

Structural Analysis of Biologically Derived Analogs

The structural diversity of these fatty acid analogs extends to various regioisomeric and stereoisomeric forms. Detailed spectroscopic and synthetic studies have been instrumental in elucidating the precise structures of these components within the parent natural products.

Regioisomeric and Stereoisomeric Variations

The precise placement of hydroxyl and amino groups, as well as the stereochemistry of the chiral centers, are critical for the biological activity of the parent molecules.

2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA): This analog, found in homophymine A and the pipecolidepsins, showcases a specific regio- and stereochemical arrangement. In homophymine A, the stereochemistry has been determined as (2R,3R,4R). acs.org For pipecolidepsin A, it is specified as D-allo-(2R,3R,4R)-AHDMHA. nih.gov The synthesis of this complex amino acid has been a significant challenge, underscoring its unique structure. nih.gov

3-hydroxy-2,5-dimethylhexanoic acid: While the direct isolation of this specific isomer from a marine natural product is not as clearly documented in readily available literature, its synthesis and chemical properties have been described. cymitquimica.com Its structural similarity to other known natural product components suggests it as a potential, yet to be discovered, building block.

3-amino-5,5-dimethylhexanoic acid: This β-amino acid analog is another interesting structural variation. nih.gov Its synthesis and effects on certain enzymes have been studied, though its natural occurrence in the marine environment remains to be definitively established. wikipedia.org

The table below summarizes the key structural features of these analogs.

| Compound Name | Molecular Formula | Key Structural Features | Natural Source (if known) |

| 4-Hydroxy-5,5-dimethylhexanoic acid | C₈H₁₆O₃ | Hydroxyl group at C-4; gem-dimethyl at C-5. nih.gov | Not explicitly detailed in marine natural products. |

| 2-amino-3-hydroxy-4,5-dimethylhexanoic acid | C₈H₁₇NO₃ | Amino group at C-2; hydroxyl group at C-3; methyl groups at C-4 and C-5. | Homophymine A, Pipecolidepsins A & B. acs.orgacs.org |

| 3-hydroxy-2,5-dimethylhexanoic acid | C₈H₁₆O₃ | Hydroxyl group at C-3; methyl groups at C-2 and C-5. cymitquimica.com | Not explicitly detailed in marine natural products. |

| 3-amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | Amino group at C-3; gem-dimethyl at C-5. nih.gov | Not explicitly detailed in marine natural products. |

Advanced Synthetic Methodologies for 4 Hydroxy 5,5 Dimethylhexanoic Acid and Its Key Derivatives

Total Synthesis Strategies for Complex Natural Products Incorporating the Moiety

While 4-hydroxy-5,5-dimethylhexanoic acid is a valuable chiral building block, its direct incorporation into complex natural products is not extensively documented in publicly available literature. However, the synthesis of structurally related moieties, particularly those with additional functional groups, provides a roadmap for how this compound could be integrated into the total synthesis of larger, biologically active molecules. The strategies employed for these related compounds highlight the chemical principles that would be essential for the manipulation of 4-hydroxy-5,5-dimethylhexanoic acid in a complex synthetic sequence.

Diastereoselective and Enantioselective Approaches to Stereocenter Control

The control of stereochemistry is paramount in the synthesis of chiral molecules. Several powerful methods have been developed to establish specific stereocenters with high fidelity.

Evans' Asymmetric Alkylation: A prominent example of achieving stereocontrol is through the use of chiral auxiliaries, such as the oxazolidinones developed by David A. Evans. libretexts.org These auxiliaries are temporarily attached to a substrate, directing the approach of reagents to one face of the molecule, thereby inducing asymmetry. For instance, in the synthesis of a more complex derivative, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a key component of the marine natural product homophymine A, Evans' asymmetric alkylation was a crucial step. nih.gov This method allows for the highly diastereoselective introduction of an alkyl group, establishing a new stereocenter with a predictable configuration.

Anti-selective Asymmetric Hydrogenation: Following the establishment of one stereocenter, subsequent stereocenters can be introduced using other stereoselective reactions. In the aforementioned synthesis of the homophymine A fragment, an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester was employed to set the second stereocenter relative to the first. nih.gov This reaction utilizes a chiral catalyst to deliver hydrogen to a specific face of the double bond, resulting in the desired anti-diastereomer with high enantioselectivity.

The table below summarizes key aspects of these powerful stereoselective methods.

| Method | Description | Key Features |

| Evans' Asymmetric Alkylation | Utilizes a chiral oxazolidinone auxiliary to direct the alkylation of an enolate. | High diastereoselectivity, predictable stereochemical outcome, auxiliary can be recycled. |

| Anti-selective Asymmetric Hydrogenation | Employs a chiral catalyst to hydrogenate a prochiral olefin, leading to the formation of a specific diastereomer. | High enantioselectivity, can be used to create specific diastereomeric relationships. |

Protecting Group Strategies and Optimization in Stereoselective Synthesis

In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical consideration. The hydroxyl and carboxylic acid moieties of 4-hydroxy-5,5-dimethylhexanoic acid would require appropriate protecting groups to prevent unwanted side reactions during the synthetic sequence.

The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal. For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ethers (Bn), and esters (e.g., acetate, benzoate). libretexts.org The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester, or a benzyl ester, which can be removed by hydrogenolysis. libretexts.org

The presence of the bulky 5,5-dimethylhexyl group (a tert-butyl analog) in the target molecule could influence the choice and efficiency of protecting group manipulations. For instance, the steric hindrance might necessitate more forcing conditions for the introduction or removal of certain protecting groups. Conversely, the bulky substituent might also offer some degree of steric protection to adjacent functional groups. The introduction of tert-butyl groups onto aromatic protecting groups has been shown to improve the solubility of highly insoluble carbohydrate derivatives, a strategy that could be beneficial in the synthesis of derivatives of 4-hydroxy-5,5-dimethylhexanoic acid. nih.gov

Intramolecular Cyclization Reactions in Building Block Synthesis

Intramolecular cyclization reactions are powerful tools for the construction of cyclic structures, which are common motifs in natural products. For 4-hydroxy-5,5-dimethylhexanoic acid, being a δ-hydroxy acid, it has the potential to undergo intramolecular esterification to form a six-membered ring, a δ-lactone. youtube.com

This cyclization can be promoted by acid or base catalysis. youtube.com The stereochemistry of the hydroxyl group at the C4 position will dictate the stereochemistry of the resulting lactone. This transformation can be a key step in the synthesis of building blocks where the cyclic structure is desired or as a method of protecting both the hydroxyl and carboxylic acid groups simultaneously. The equilibrium between the open-chain hydroxy acid and the cyclic lactone can be influenced by the reaction conditions.

Synthesis of Chiral Analogs and Isomers

The development of methods to access all possible stereoisomers of a chiral molecule is crucial for understanding structure-activity relationships. This requires strategies for both the separation of enantiomers and the stereoselective synthesis of specific isomers.

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgopenstax.org

This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (a resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid. Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov

Novel Catalytic Approaches to Hydroxylation

A more modern and efficient approach to installing the hydroxyl group in 4-hydroxy-5,5-dimethylhexanoic acid involves the direct catalytic hydroxylation of a C-H bond. This strategy avoids the need for pre-functionalized starting materials and can offer high levels of regio- and stereoselectivity.

Biocatalytic Hydroxylation: Nature's catalysts, enzymes, are highly adept at performing selective C-H hydroxylation reactions. Cytochrome P450 monooxygenases, for example, can hydroxylate unactivated aliphatic C-H bonds with remarkable precision. researchgate.netnih.govresearchgate.net Through directed evolution, these enzymes can be engineered to accept specific substrates and produce a single enantiomer of the hydroxylated product. This approach offers a green and efficient route to chiral hydroxy acids.

Metal-Complex Catalyzed Hydroxylation: In addition to biocatalysis, significant progress has been made in the development of synthetic metal complexes that can catalyze the hydroxylation of aliphatic C-H bonds. mdpi.com These catalysts, often inspired by the active sites of metalloenzymes, can utilize oxidants like hydrogen peroxide or peracids to introduce a hydroxyl group at a specific position in a molecule. The selectivity of these catalysts can be tuned by modifying the ligands surrounding the metal center.

The table below provides a comparison of these novel hydroxylation approaches.

| Approach | Catalyst | Key Features |

| Biocatalytic Hydroxylation | Enzymes (e.g., Cytochrome P450) | High regio- and enantioselectivity, mild reaction conditions, environmentally friendly. |

| Metal-Complex Catalysis | Synthetic metal complexes (e.g., Iron, Manganese) | Can be tailored for specific substrates, potential for broad substrate scope. |

Preparation of Isotopically Labeled Derivatives for Mechanistic Elucidation

The synthesis of isotopically labeled versions of 4-hydroxy-5,5-dimethylhexanoic acid and its key derivatives is crucial for conducting detailed mechanistic studies, metabolic fate analyses, and for use as internal standards in quantitative mass spectrometry. While specific literature detailing the synthesis of labeled 4-hydroxy-5,5-dimethylhexanoic acid is not prevalent, established and versatile methodologies for isotopic labeling of analogous aliphatic hydroxy acids can be readily adapted. These methods allow for the precise incorporation of isotopes such as Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) at various positions within the molecule.

The strategic placement of an isotopic label depends on the specific biological or chemical process being investigated. For instance, labeling at the carboxylic acid group can be used to trace the molecule's metabolic conversion, while labeling at the hydroxyl-bearing carbon can provide insights into oxidation-reduction mechanisms.

A plausible and efficient synthetic approach to the unlabeled carbon skeleton of 4-hydroxy-5,5-dimethylhexanoic acid involves the Reformatsky reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would utilize pivalaldehyde (2,2-dimethylpropanal) and an ester of a haloacetic acid, such as ethyl bromoacetate, in the presence of zinc metal. The resulting β-hydroxy ester can then be hydrolyzed to yield the target acid. This core synthesis can be modified by using isotopically labeled starting materials to produce the desired labeled derivatives.

Carbon-13 Labeling Strategies

Incorporation of ¹³C is fundamental for tracing the carbon backbone in metabolic pathways and for nuclear magnetic resonance (NMR) based structural and mechanistic studies.

Labeling the Carboxyl Group (C1): A widely used and effective method for introducing a ¹³C label at the carboxyl position is through the use of a Grignard reagent with isotopically labeled carbon dioxide (¹³CO₂). libretexts.orgucalgary.ca A suitable precursor, 3,3-dimethyl-1-bromobutane, could be converted to its Grignard reagent, which is then reacted with ¹³CO₂. Subsequent oxidation of the terminal methyl group would be required to generate the C4-hydroxy functionality, a route that presents significant challenges in selectivity. A more direct approach would involve synthesizing a precursor already containing the hydroxyl group, protected if necessary, and then forming a Grignard or organolithium reagent for reaction with ¹³CO₂.

Nickel-Mediated Carbonylation: Modern methods offer more functional group tolerance. For instance, a nickel-mediated alkoxycarbonylation of an alkyl iodide can be used for complete carbon isotope replacement. thieme-connect.com An appropriate iodo-precursor could be subjected to this reaction using labeled carbon monoxide (¹³CO) to form the ¹³C-labeled ester, which is then hydrolyzed.

Deuterium Labeling Strategies

Deuterium labeling is invaluable for probing reaction mechanisms through the kinetic isotope effect (KIE) and for use as internal standards in mass spectrometry. acs.org

Labeling at the Hydroxyl-Bearing Carbon (C4): Direct α-selective deuteration of alcohols can be achieved using iridium-catalyzed hydrogen/deuterium isotope exchange with deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org Applying this to 4-hydroxy-5,5-dimethylhexanoic acid would allow for the specific incorporation of a deuterium atom at the C4 position. This method is advantageous due to its high selectivity and compatibility with various functional groups.

Labeling via Reduction: An alternative strategy involves the synthesis of the corresponding keto acid, 4-oxo-5,5-dimethylhexanoic acid. Subsequent reduction of the ketone functionality using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), would yield the C4-deuterated hydroxy acid.

The table below summarizes potential isotopically labeled derivatives of 4-hydroxy-5,5-dimethylhexanoic acid and the methodologies for their preparation.

| Labeled Compound | Isotopic Label | Position of Label | Proposed Synthetic Method | Purpose of Labeling |

| [1-¹³C]-4-Hydroxy-5,5-dimethylhexanoic acid | ¹³C | C1 (Carboxyl) | Grignard reaction with ¹³CO₂ or Ni-catalyzed carbonylation with ¹³CO | Metabolic tracing, NMR studies |

| [4-²H]-4-Hydroxy-5,5-dimethylhexanoic acid | ²H (Deuterium) | C4 (Hydroxyl-bearing carbon) | Iridium-catalyzed H/D exchange using D₂O | Mechanistic studies (KIE), Mass spectrometry standard |

| [4-²H]-4-Hydroxy-5,5-dimethylhexanoic acid | ²H (Deuterium) | C4 (Hydroxyl-bearing carbon) | Reduction of 4-oxo-5,5-dimethylhexanoic acid with NaBD₄ | Mechanistic studies (KIE), Mass spectrometry standard |

These advanced synthetic methodologies provide a robust toolkit for producing isotopically labeled 4-hydroxy-5,5-dimethylhexanoic acid, enabling detailed investigation into its chemical and biological activities.

Biosynthetic Pathways and Engineered Enzymatic Synthesis of Branched Hydroxycarboxylic Acids

Polyketide Synthase (PKS) Mediated Biocatalysis for 3-Hydroxycarboxylic Acids

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines that construct complex organic molecules from simple acyl-CoA precursors. wikipedia.org Type I modular PKSs, in particular, offer a programmable platform for chemical synthesis. wikipedia.orgnih.gov These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of chain elongation and modification. nih.gov The core process involves a Claisen condensation between a growing polyketide chain and an extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA. acs.orglbl.gov

Following condensation, a series of optional enzymatic domains within the module—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—can modify the β-keto group. For the synthesis of 3-hydroxycarboxylic acids (also referred to as β-hydroxy acids), the action of a ketoreductase domain is essential. The KR domain reduces the β-keto group to a hydroxyl group. nih.gov By engineering a PKS to halt further reduction and to release the intermediate after this step, a 3-hydroxycarboxylic acid is produced. Researchers have successfully engineered PKS systems, such as the lipomycin (B12350112) PKS, to produce a variety of 3-hydroxyacids by leveraging the system's inherent modularity and broad substrate tolerance. nih.govnih.gov

Rational Design and Engineering of PKS Systems for Analog Production

The rational design of PKS systems to create novel "unnatural" natural products is a cornerstone of modern synthetic biology. dtu.dk The modular nature of these enzymes allows for a "plug-and-play" approach, where domains and entire modules can be swapped, deleted, or inserted to alter the final product's structure. nih.gov This combinatorial biosynthesis strategy has been explored for decades to generate new drug candidates and other valuable chemicals. acs.org

Key engineering strategies include:

Domain Swapping: Replacing a domain in one module with a domain from another PKS can alter the chemistry at a specific step. For instance, swapping KR domains can change the stereochemistry of the resulting hydroxyl group. nih.gov Swapping acyltransferase (AT) domains is a common method to change the extender unit incorporated into the polyketide backbone. nih.gov

Reductive Loop Modification: The set of reductive domains (KR, DH, ER) in a module dictates the final oxidation state of the β-carbon. By adding, removing, or inactivating these domains, engineers can predictably produce hydroxylated, unsaturated, or fully saturated carbons at desired positions. nih.gov

Thioesterase (TE) Engineering: The thioesterase domain is typically located at the end of the PKS assembly line and is responsible for releasing the final product, often through hydrolysis or macrocyclization. Employing a promiscuous hydrolytic TE is a common strategy to release linear carboxylic acids from the PKS machinery. nih.gov

These rational engineering approaches transform PKSs into a powerful retrobiosynthetic platform, enabling the custom production of molecules that are difficult to synthesize through traditional chemistry. nih.govacs.org

Analysis of Substrate Specificity and Modular Assembly in Engineered PKS

The structure of a PKS-derived product is determined by two primary factors: the selection of the starter and extender units and the sequence of enzymatic modifications. The substrate specificity of the loading module's AT domain dictates which starter unit initiates the synthesis, while the AT domains in each subsequent extension module select the extender units. nih.gov Many loading domains exhibit a useful degree of promiscuity, accepting a range of acyl-CoA starter units beyond their native substrate. nih.gov This flexibility is critical for producing branched-chain structures like 4-Hydroxy-5,5-dimethylhexanoic acid, which would require a non-standard starter unit such as 3,3-dimethylbutanoyl-CoA.

However, engineered PKS pathways often face challenges with reduced efficiency. Downstream domains can act as "gatekeepers," exhibiting specificity for their native substrates and failing to process intermediates that have been modified by upstream engineering. dtu.dk For example, a ketosynthase (KS) domain may not efficiently catalyze the condensation of a non-native polyketide chain. Overcoming these bottlenecks is a significant focus of PKS engineering and often requires iterative design-build-test cycles, using mass spectrometry to analyze stalled intermediates on the acyl-carrier protein (ACP). lbl.gov

Table 1: Key Domains in Type I Modular PKS and Their Functions in Synthesis

| Domain | Abbreviation | Function | Relevance to Hydroxy-acid Synthesis |

| Acyltransferase (Loading) | AT-L | Selects and loads the starter unit (acyl-CoA) onto the PKS. | Crucial for incorporating a branched starter unit like 3,3-dimethylbutanoyl-CoA. |

| Acyltransferase (Extender) | AT | Selects and loads the extender unit (e.g., malonyl-CoA) for chain elongation. | Determines the building blocks of the main carbon chain. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and shuttles it between catalytic domains. | Central to the entire synthesis process. |

| Ketosynthase | KS | Catalyzes the Claisen condensation, elongating the polyketide chain. | A potential "gatekeeper" that can limit the efficiency of hybrid PKSs. |

| Ketoreductase | KR | Reduces the β-keto group to a β-hydroxyl group. | Essential for the formation of the hydroxyl group in hydroxycarboxylic acids. |

| Dehydratase | DH | Dehydrates the β-hydroxyl group to form a double bond. | Must be absent or inactive in the final module to retain the hydroxyl group. |

| Enoylreductase | ER | Reduces the double bond to a saturated carbon-carbon bond. | Must be absent or inactive in the final module to retain the hydroxyl group. |

| Thioesterase | TE | Cleaves the completed polyketide chain from the ACP, releasing the final product. | A hydrolytic TE is needed to release the final product as a carboxylic acid. |

Elucidation of Biological Precursor Utilization in Natural Product Biosynthesis

The biosynthesis of branched-chain fatty acids in many organisms relies on the catabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. nih.govmdpi.com The degradation of these amino acids produces branched short-chain acyl-CoA molecules (e.g., isobutyryl-CoA, isovaleryl-CoA) that can serve as starter units for fatty acid or polyketide synthesis. mdpi.com For instance, the degradation of valine and leucine provides precursors for iso-series fatty acids, while isoleucine provides precursors for anteiso-series acids. nih.gov

This natural process inspires a powerful synthetic biology technique known as precursor-directed biosynthesis . This method involves feeding a synthetic, non-natural precursor to a microorganism. The organism's native or engineered enzymatic machinery then incorporates this precursor into a more complex molecule, leading to the production of novel analogs. nih.gov This approach leverages the inherent promiscuity of biosynthetic enzymes. To produce 4-Hydroxy-5,5-dimethylhexanoic acid, one could theoretically feed a microorganism engineered with a suitable PKS pathway with a precursor like 3,3-dimethylbutanoic acid or its corresponding CoA-ester. The PKS loading module would accept this molecule as a starter unit, initiating the assembly line process to ultimately yield the target compound.

In Vitro Enzymatic Production Systems for Branched Hydroxy Acids

To bypass the complexities of cellular metabolism, such as precursor competition and feedback inhibition, researchers are increasingly turning to in vitro enzymatic production systems. These cell-free systems use purified enzymes or cell extracts to conduct biosynthetic reactions in a controlled environment. This approach allows for high concentrations of substrates and enzymes, maximizing productivity and simplifying purification of the final product.

Multi-enzyme cascade reactions are a form of in vitro synthesis where the product of one enzyme becomes the substrate for the next, mimicking a natural biosynthetic pathway. Such a cascade could be designed for 4-Hydroxy-5,5-dimethylhexanoic acid production. For example, a cascade could start with a precursor like 3,3-dimethylbutanoic acid, activate it to its CoA-ester using a CoA ligase, and then supply it to a purified, engineered PKS assembly line for conversion into the final hydroxylated product. While scaling these systems can be challenging, they offer unparalleled control and precision for producing specialty chemicals. nih.gov The engineering of PKSs for the in vitro production of chemicals like adipic acid has demonstrated the feasibility of this approach for generating industrially relevant molecules. acs.orglbl.gov

Investigations into the Structure Activity Relationships Sar of 4 Hydroxy 5,5 Dimethylhexanoic Acid Analogs

Correlation of Stereochemical Configuration with Observed Biological Activities

The stereochemistry of a molecule is a critical determinant of its biological activity. For 4-Hydroxy-5,5-dimethylhexanoic acid, which possesses a chiral center at the C4 position, the (R) and (S) enantiomers would be expected to exhibit different potencies and possibly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In the absence of specific studies on this molecule, we can infer potential stereochemical importance from related compounds. For many enzyme inhibitors, a specific stereoisomer is often significantly more active than its counterpart. This stereospecificity arises from the three-dimensional arrangement of functional groups, which must complement the binding site of the target protein. For instance, the hydroxyl group and the carboxylic acid moiety of 4-Hydroxy-5,5-dimethylhexanoic acid are key potential binding groups. The precise spatial orientation of these groups, dictated by the stereochemistry at C4, would be crucial for optimal interaction with a target.

Table 1: Hypothetical Biological Activity Based on Stereochemistry

| Stereoisomer | Postulated Biological Activity | Rationale |

| (R)-4-Hydroxy-5,5-dimethylhexanoic acid | Potentially higher affinity for a target enzyme/receptor. | The specific 3D arrangement of the hydroxyl and carboxyl groups may lead to more favorable interactions (e.g., hydrogen bonding, ionic interactions) within a chiral binding pocket. |

| (S)-4-Hydroxy-5,5-dimethylhexanoic acid | Potentially lower affinity or inactivity. | The alternative spatial orientation of the key functional groups may result in steric hindrance or suboptimal interactions with the target. |

Note: This table is illustrative and based on general principles, as no specific experimental data for this compound is available.

Impact of Functional Group Modifications on Ligand-Target Interactions

The functional groups of 4-Hydroxy-5,5-dimethylhexanoic acid, namely the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the gem-dimethyl group, are pivotal for its potential biological activity. Modification of these groups would be a standard approach in a medicinal chemistry campaign to probe their roles in target binding.

Carboxylic Acid Group: This group is often crucial for binding to targets through ionic interactions or hydrogen bonding. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles, sulfonamides, or hydroxamic acids could modulate acidity, polarity, and binding interactions. nih.gov Such modifications can influence a compound's pharmacokinetic properties.

Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its removal or replacement with a methoxy (B1213986) group, an amino group, or a halogen would help to elucidate its importance in target binding.

Gem-Dimethyl Group: The presence of the gem-dimethyl group at the C5 position provides steric bulk and can influence the molecule's conformation. This group can engage in hydrophobic interactions within a binding pocket. The Thorpe-Ingold effect, induced by the gem-dimethyl group, can also pre-organize the molecule into a conformation that is more favorable for binding, potentially increasing potency. nih.gov

Table 2: Predicted Impact of Functional Group Modifications

| Modification | Target Functional Group | Predicted Effect on Biological Activity | Rationale |

| Esterification | Carboxylic Acid | Likely decrease or loss of activity | Masks a key binding group, preventing ionic interactions. |

| Bioisosteric Replacement (e.g., Tetrazole) | Carboxylic Acid | Variable; could maintain or alter activity | Mimics the acidic nature of the carboxylic acid but with different spatial and electronic properties. nih.gov |

| Oxidation to Ketone | Hydroxyl | Likely altered activity profile | Changes the hydrogen bonding capacity and geometry of the group. |

| Removal of Hydroxyl Group | Hydroxyl | Likely significant decrease in activity | Loss of a key hydrogen bonding interaction point. |

| Replacement with smaller or larger alkyl groups | Gem-Dimethyl Group | Altered potency and/or selectivity | Modifies the size and shape of the molecule, affecting its fit within a hydrophobic binding pocket. |

Note: This table is based on general medicinal chemistry principles, as specific data for this compound is not available.

Rational Design and Synthesis of Analogs for Comprehensive SAR Studies

The rational design of analogs of 4-Hydroxy-5,5-dimethylhexanoic acid for SAR studies would involve a systematic approach to modify its structure and evaluate the effects on a specific biological target.

The synthesis of these analogs would likely start from commercially available materials. For instance, the core structure could be assembled via aldol (B89426) condensation or Grignard reactions to introduce the hydroxyl group and the carbon skeleton. Stereoselective synthesis would be essential to obtain pure enantiomers for evaluating the impact of stereochemistry.

A typical synthetic and SAR workflow would be:

Identify a biological target: This is the first and most crucial step.

Computational Modeling: Docking studies of the parent compound into the active site of the target could predict key interactions and guide the design of new analogs.

Synthesis of Analogs: A library of analogs would be synthesized, focusing on systematic modifications of the key functional groups as outlined in section 5.2.

Biological Evaluation: All synthesized analogs would be tested for their activity against the biological target.

SAR Analysis: The biological data would be analyzed to establish clear relationships between structural modifications and activity.

Without a known biological target for 4-Hydroxy-5,5-dimethylhexanoic acid, any discussion of rational design remains speculative. However, the principles of rational drug design provide a clear framework for how such an investigation would proceed.

Biochemical Roles and Molecular Interactions of 4 Hydroxy 5,5 Dimethylhexanoic Acid Derivatives

Assessment of Enzyme Substrate Specificity and Inhibitory Potentials

There is no specific information available in the reviewed literature regarding the substrate specificity or inhibitory potential of 4-Hydroxy-5,5-dimethylhexanoic acid towards any enzyme.

Interactions with Carnitine Acyltransferases

No studies were identified that investigate the interaction of 4-Hydroxy-5,5-dimethylhexanoic acid with carnitine acyltransferases. Research on analogous compounds, such as 3-amino-5,5-dimethylhexanoic acid, has shown that structural characteristics, including the position of functional groups and the presence of a quaternary ammonium (B1175870) charge, are critical for binding and inhibition of carnitine acyltransferases. However, these findings cannot be directly extrapolated to the 4-hydroxy isomer.

Broader Enzymatic Activities within Biological Pathways

The role of 4-Hydroxy-5,5-dimethylhexanoic acid in broader biological pathways has not been elucidated in the available literature. While hydroxy fatty acids, in general, are known to participate in various metabolic processes, the specific pathways involving this compound are unknown. Current time information in Bangalore, IN.

Ligand-Target Binding Studies

No ligand-target binding studies for 4-Hydroxy-5,5-dimethylhexanoic acid have been published.

Modulation of Specific Protein Receptors (e.g., Sortilin if applicable to the broader class)

There is no information available regarding the modulation of specific protein receptors, such as sortilin, by 4-Hydroxy-5,5-dimethylhexanoic acid.

Elucidation of Biochemical Mechanisms of Action at the Molecular Level

Due to the lack of research on its biological activities, the biochemical mechanisms of action for 4-Hydroxy-5,5-dimethylhexanoic acid at the molecular level have not been determined.

Computational and Theoretical Chemistry Approaches in Research on 4 Hydroxy 5,5 Dimethylhexanoic Acid

Quantum Chemical Investigations for Reaction Mechanism Elucidation (e.g., Cyclocondensation Processes)

Quantum chemical methods are powerful for mapping the intricate details of chemical reactions at the atomic level. They allow researchers to study transient structures, such as transition states, and calculate energy barriers, providing a clear picture of reaction pathways. For 4-Hydroxy-5,5-dimethylhexanoic acid, a key potential reaction is intramolecular cyclocondensation, or lactonization, where the hydroxyl (-OH) group attacks the carboxylic acid group (-COOH) to form a cyclic ester known as a lactone.

Computational studies can elucidate this process by modeling the reaction pathway. Density Functional Theory (DFT) is a common method used to determine the geometries of the reactant, transition state, and product. These calculations can reveal the energetic favorability of the reaction and the height of the activation energy barrier, which dictates the reaction rate. For instance, studies on similar cyclocondensation reactions have shown them to be cascade processes involving one or more intermediates. eurjchem.com A computational approach can identify these intermediates, such as the initial protonation of the carbonyl oxygen followed by the nucleophilic attack of the hydroxyl group.

Combined experimental and computational approaches have been successfully used to study complex catalytic reactions like cyclopropanation, revealing that multiple reaction pathways can compete with similar energy barriers. nih.gov This highlights the power of quantum chemistry to unravel complex mechanistic scenarios that are difficult to discern through experiments alone. nih.gov By applying these methods to the lactonization of 4-Hydroxy-5,5-dimethylhexanoic acid, researchers can predict the most likely stereochemical outcome and optimize reaction conditions for synthesizing the desired lactone product.

| Parameter | Description | Example Finding for a Hypothetical Reaction |

|---|---|---|

| ΔG (Gibbs Free Energy of Reaction) | Indicates the overall spontaneity of the reaction. A negative value signifies a spontaneous process. | -25 kJ/mol (spontaneous) |

| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. A lower barrier means a faster reaction. | 80 kJ/mol |

| Transition State (TS) Geometry | The highest-energy atomic arrangement along the reaction coordinate. Identifies key bond-forming and bond-breaking distances. | C-O bond distance of 1.9 Å (forming) and O-H bond distance of 1.2 Å (breaking). |

| Intermediate Structures | Models any stable species formed during the reaction pathway between reactants and products. | A protonated carbonyl intermediate is identified. |

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interaction Prediction

To understand the potential biological effects of 4-Hydroxy-5,5-dimethylhexanoic acid or its lactone derivative, molecular modeling and dynamics simulations are employed to predict how it might interact with biological targets like proteins and receptors. The lactone of this acid is a derivative of γ-butyrolactone (GBL), a signaling molecule known to bind to specific receptors in bacteria. nih.govacs.orgnih.gov This provides a strong basis for investigating analogous interactions.

The process typically begins with identifying a potential protein target. If the target's 3D structure has not been experimentally determined, a homology model can be built using the amino acid sequence and a known structure of a similar protein as a template. nih.gov Subsequently, molecular docking is used to predict the most likely binding pose of the ligand (e.g., the lactone of 4-Hydroxy-5,5-dimethylhexanoic acid) within the receptor's binding site. nih.gov Docking algorithms score various poses based on factors like shape complementarity and intermolecular forces. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-receptor complex over time, typically on the scale of nanoseconds to microseconds. nih.gov MD simulations provide a more realistic physiological environment by including solvent molecules and allowing the entire system to move according to the laws of physics. Current time information in Edmonton, CA. These simulations can confirm the stability of the binding pose predicted by docking and reveal crucial information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Analysis of the simulation trajectories can identify key amino acid residues responsible for anchoring the ligand, providing valuable insights for designing more potent or selective molecules. nih.gov

| Step | Methodology | Key Outcome |

|---|---|---|

| 1. Target Identification & Preparation | Selection of a biological target (e.g., a GBL receptor homolog). If needed, a homology model is built. | A 3D structural model of the target receptor. |

| 2. Molecular Docking | Computational placement of the ligand into the receptor's binding site to find the optimal binding conformation. | A ranked list of binding poses and a preliminary binding affinity score. |

| 3. Molecular Dynamics (MD) Simulation | Simulation of the movement of every atom in the ligand-receptor complex in a simulated physiological environment. | Assessment of binding pose stability and dynamic behavior of the complex. |

| 4. Interaction Analysis | Post-processing of the MD trajectory to identify and quantify interactions (H-bonds, hydrophobic contacts, etc.). | Identification of key amino acid residues and forces governing the ligand-receptor recognition. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is particularly useful for predicting the activity of new or untested compounds, such as 4-Hydroxy-5,5-dimethylhexanoic acid, based on data from structurally related molecules. The compound can be classified as a short-chain fatty acid derivative (SCFAD), a class of molecules for which QSAR studies have been applied to understand their biological effects. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Next, a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, is used to create a mathematical equation that links the descriptors to the observed activity. The resulting model's predictive power is rigorously tested through internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds not included in the model-building process. mdpi.com Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields to represent steric and electrostatic properties, providing intuitive 3D contour maps that visualize regions where structural modifications would likely enhance or diminish activity. mdpi.com Such a model could guide the synthesis of novel derivatives of 4-Hydroxy-5,5-dimethylhexanoic acid with improved biological functions.

| Parameter | Symbol | Description | Interpretation |

|---|---|---|---|

| Coefficient of Determination | r² | Measures how well the model fits the training set data. Ranges from 0 to 1. | A value closer to 1 indicates a better fit for the data used to build the model. |

| Cross-validated Coefficient | q² or r²cv | Measures the internal predictive ability of the model. A q² > 0.5 is generally considered good. | Indicates the model's robustness and ability to predict the activity of compounds within the training set. |

| External Predictive Coefficient | r²pred | Measures the model's ability to predict the activity of an external test set of compounds. | The most important statistic for validating a QSAR model's real-world predictive power. |

| CoMFA/CoMSIA Contour Maps | N/A | 3D graphical representations showing where changes in steric, electrostatic, or other fields positively or negatively impact activity. | Visually guides chemists on where to add or remove chemical groups to optimize compound activity. |

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of 4-Hydroxy-5,5-dimethylhexanoic acid from reaction mixtures and biological matrices. Reversed-phase (RP) HPLC is a commonly employed method for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For 4-Hydroxy-5,5-dimethylhexanoic acid and related aliphatic carboxylic acids, a C18 column is often effective. However, specialized reverse-phase columns can also offer unique selectivity. sielc.com The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile, with the addition of an acid modifier like phosphoric acid or formic acid. sielc.com The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. By adjusting the gradient or isocratic composition of the mobile phase, separation from impurities and starting materials can be optimized. This method is scalable and can be adapted for preparative separation to isolate pure compound for further studies. sielc.com

Table 1: Example HPLC Method Parameters for a Related Compound This table is based on a method for the analogous compound 5,5-Dimethylhexanoic acid and illustrates a typical starting point for method development.

| Parameter | Value | Source |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | |

| Application Note | For Mass Spectrometry compatibility, phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com |

Given that 4-Hydroxy-5,5-dimethylhexanoic acid possesses a stereocenter at the C4 position, it exists as a pair of enantiomers: (R)-4-Hydroxy-5,5-dimethylhexanoic acid and (S)-4-Hydroxy-5,5-dimethylhexanoic acid. Distinguishing and quantifying these enantiomers is critical, and this is achieved using chiral chromatography.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) derivatives, are widely successful for the enantioseparation of a broad range of pharmaceutical compounds, including chiral acids. nih.gov Columns like Chiralpak® and Lux® are frequently screened to find optimal separation conditions. nih.gov The mobile phase composition, whether in normal-phase, reversed-phase, or polar organic mode, is a key parameter that must be optimized to achieve baseline resolution of the enantiomers. nih.gov This analysis is fundamental for determining the enantiomeric excess (e.e.) of a synthesized sample, which is a critical measure of its stereochemical purity.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification in Research Samples

Mass Spectrometry (MS) is a powerful tool used to confirm the molecular weight and structural integrity of 4-Hydroxy-5,5-dimethylhexanoic acid. The compound has a molecular formula of C8H16O3 and a monoisotopic mass of 160.110 g/mol . nih.gov

When coupled with a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer typically detects the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 161.117 or the deprotonated molecule [M-H]⁻ at an m/z of approximately 159.095. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule. For 4-Hydroxy-5,5-dimethylhexanoic acid, characteristic fragmentation would involve the loss of small neutral molecules.

Table 2: Predicted Mass Spectrometry Data for 4-Hydroxy-5,5-dimethylhexanoic acid

| Ion | Formula | Calculated m/z | Interpretation | Source |

| [M+H]⁺ | C8H17O3⁺ | 161.1172 | Protonated parent molecule | nih.gov |

| [M-H]⁻ | C8H15O3⁻ | 159.0950 | Deprotonated parent molecule | nih.gov |

| [M+H-H₂O]⁺ | C8H15O2⁺ | 143.1067 | Loss of water from the hydroxyl group | |

| [M-H-CO₂]⁻ | C7H15O⁻ | 115.1117 | Loss of carbon dioxide from the carboxylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the complete structural elucidation of 4-Hydroxy-5,5-dimethylhexanoic acid in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would display characteristic signals for each unique proton environment. The nine protons of the sterically bulky tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 0.9-1.0 ppm). The proton on the carbon bearing the hydroxyl group (H4) would appear as a multiplet, with its chemical shift influenced by the hydroxyl group. The protons of the methylene (B1212753) groups at positions C2 and C3 would present as complex multiplets. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid at a highly downfield position (~170-180 ppm), the carbon attached to the hydroxyl group (C4) around 65-75 ppm, and the aliphatic carbons (C2, C3, C5, and the methyl carbons of the t-butyl group) in the upfield region.

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, well-ordered crystal of the compound. While aliphatic carboxylic acids like 4-Hydroxy-5,5-dimethylhexanoic acid are often oils or low-melting solids that are difficult to crystallize, this challenge can be overcome by preparing a suitable crystalline derivative.

To facilitate crystallization and determine the absolute configuration, the acid can be reacted with a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form a diastereomeric salt. If this salt forms a high-quality crystal, its structure can be solved by X-ray diffraction. The known absolute configuration of the resolving agent allows for the unequivocal assignment of the absolute configuration of the C4 stereocenter in the 4-Hydroxy-5,5-dimethylhexanoic acid molecule. A search of the scientific literature and crystallographic databases did not yield a publicly available crystal structure for this specific compound or its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.